(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
CAS No.: 79047-41-9
Cat. No.: VC21339655
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.65 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 79047-41-9 |
---|---|
Molecular Formula | C8H13ClN2O |
Molecular Weight | 188.65 g/mol |
IUPAC Name | (2-butyl-4-chloro-1H-imidazol-5-yl)methanol |
Standard InChI | InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) |
Standard InChI Key | DXSZKDOOHOBZMT-UHFFFAOYSA-N |
SMILES | CCCCC1=NC(=C(N1)CO)Cl |
Canonical SMILES | CCCCC1=NC(=C(N1)CO)Cl |
Appearance | White Solid |
Melting Point | 149-151°C |
Chemical Structure and Properties
Structural Information
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is an imidazole derivative featuring a butyl group at position 2, a chloro substituent at position 4, and a hydroxymethyl (methanol) group at position 5. This compound is also sometimes referred to as (2-butyl-5-chloro-1H-imidazol-4-yl)methanol due to alternative numbering conventions for the imidazole ring .
Physical and Chemical Properties
The compound presents as a white to off-white solid with specific physical and chemical characteristics as outlined in the following table:
Property | Value |
---|---|
Molecular Formula | C₈H₁₃ClN₂O |
Molecular Weight | 188.655 g/mol |
CAS Number | 79047-41-9 |
Melting Point | 147-151°C |
Boiling Point | 407.7±30.0°C (Predicted) |
Density | 1.236 g/cm³ |
pKa | 11.26±0.10 (Predicted) |
Physical State | Solid |
Color | White to Off-White |
Chemical Identifiers
For proper identification in chemical databases and literature, the compound is associated with various identifiers:
Identifier | Value |
---|---|
IUPAC Name | (2-butyl-4-chloro-1H-imidazol-5-yl)methanol |
MDL Number | MFCD01934397 |
InChI Key | DXSZKDOOHOBZMT-UHFFFAOYSA-N |
SMILES | CCCCC1=NC(=C(N1)CO)Cl |
PubChem CID | 2735662 |
Solvent | Solubility |
---|---|
Acetone | Slight |
DMSO | Slight |
Methanol | Slight |
Storage Parameter | Recommendation |
---|---|
Temperature | 2-8°C |
Atmosphere | Inert |
Container | Amber glass bottle |
Synthesis and Preparation
Raw Materials and Precursors
Several key reagents and starting materials have been identified for the synthesis of this compound:
Raw Material | Role in Synthesis |
---|---|
Hydroxypyruvaldehyde | Precursor for imidazole ring formation |
N-Chlorosuccinimide | Chlorinating agent |
Valeraldehyde | Source of butyl chain |
Ammonia | Nitrogen source for heterocycle formation |
(2-butyl-1H-imidazole-4,5-diyl)dimethanol | Direct precursor |
1H-Imidazole-5-carboxylic acid, 2-butyl-, ethyl ester | Alternative precursor |
Pharmaceutical Significance
Relationship to Losartan
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol holds particular significance in pharmaceutical chemistry as it serves as a key intermediate and potential impurity in the synthesis of Losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure .
Structural Analogs and Related Compounds
Direct Analogs
Several structural analogs of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol have been identified, with varying substituents and positions:
Compound | Key Structural Difference |
---|---|
(1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol | Addition of 4-bromobenzyl group at N-1 position |
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidine | Incorporation into oxazolidine ring system with phenyl substituents |
Losartan | Addition of biphenyltetrazole moiety at N-1 position |
Comparison to Losartan
The structural relationship between (2-butyl-4-chloro-1H-imidazol-5-yl)methanol and Losartan is particularly noteworthy:
Feature | (2-butyl-4-chloro-1H-imidazol-5-yl)methanol | Losartan |
---|---|---|
Molecular Formula | C₈H₁₃ClN₂O | C₂₂H₂₃ClN₆O |
Molecular Weight | 188.655 g/mol | Significantly higher |
Core Structure | Imidazole with butyl, chloro, methanol | Same imidazole core with additional biphenyltetrazole |
Pharmacological Activity | Limited/Not established | Angiotensin II receptor antagonist |
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